molecular formula C15H11BrO3 B3353149 4-(Bromoacetyl)-phenyl benzoate CAS No. 5324-15-2

4-(Bromoacetyl)-phenyl benzoate

Cat. No.: B3353149
CAS No.: 5324-15-2
M. Wt: 319.15 g/mol
InChI Key: GKPQAXNEUSDRJJ-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Acetophenones in Synthetic Chemistry

Halogenated acetophenones, particularly α-halo ketones, are a well-established class of reagents in synthetic chemistry. asianpubs.org The presence of a halogen atom on the carbon adjacent to the carbonyl group creates two electrophilic centers, enhancing their reactivity and synthetic utility. asianpubs.org These compounds are key precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. asianpubs.orgnih.gov

For instance, α-bromoacetophenones readily react with thioamides or thioureas to form thiazole (B1198619) rings, a common motif in medicinal chemistry. nih.gov They are also employed in multicomponent reactions, where their reactivity allows for the rapid assembly of complex molecular frameworks from simple starting materials. nih.gov The versatility of halogenated acetophenones has made them indispensable tools for organic chemists in the construction of novel chemical entities.

The Significance of Benzoate (B1203000) Esters in Chemical Transformations

The benzoate ester group is another cornerstone of organic synthesis, primarily known for its role as a stable and reliable protecting group for alcohols. bjmu.edu.cn The ester linkage is generally resistant to a variety of reaction conditions, yet it can be cleaved when necessary through hydrolysis. bjmu.edu.cn This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected hydroxyl group.

Beyond their use as protecting groups, benzoate esters are found in a wide range of applications, from being components of fragrances to their use in the development of materials like liquid crystals. researchgate.netncats.io In the context of a molecule like 4-(Bromoacetyl)-phenyl benzoate, the ester group can influence the compound's physical properties, such as its solubility and crystallinity, and can be a site for subsequent chemical modification. A variety of phenyl benzoate compounds have been synthesized and investigated for their biological activities, indicating the importance of this structural unit. bjmu.edu.cn

Overview of Research Gaps and Future Directions for this compound

Despite the well-documented utility of its constituent functional groups, a survey of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While its isomer, 3-(2-bromoacetyl)phenyl benzoate, has been identified as a key starting material for the synthesis of the pharmaceutical agent phenylephrine, similar applications for the 4-substituted isomer are not as well-documented. researchgate.net

This lack of specific research highlights a significant gap and suggests several promising avenues for future investigation. The primary research gap is the absence of a systematic study of the reactivity and synthetic potential of this compound. Future research could focus on:

Synthesis of Novel Heterocycles: Exploring the reactions of this compound with various nucleophiles to synthesize new classes of thiazoles, imidazoles, and other heterocyclic systems. The benzoate group's influence on the reactivity and properties of these new compounds would be of particular interest.

Development of Pharmaceutical Intermediates: Investigating its use as a precursor for novel drug candidates. Given the biological importance of its 3-isomer, it is plausible that this compound could serve as a building block for new therapeutic agents.

Materials Science Applications: The rigid structure of the phenyl benzoate core suggests that polymers or liquid crystals derived from this compound could possess interesting optical or electronic properties. ncats.io

In essence, this compound stands as a compound of significant untapped potential. Its bifunctional nature invites exploration, and future research is likely to uncover a range of valuable applications in both medicinal chemistry and materials science.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₁BrO₃ uni.lu
Molecular Weight 319.15 g/mol nih.gov
Monoisotopic Mass 317.98917 Da uni.lu
SMILES C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CBr uni.lu
InChI Key GKPQAXNEUSDRJJ-UHFFFAOYSA-N uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-bromoacetyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c16-10-14(17)11-6-8-13(9-7-11)19-15(18)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPQAXNEUSDRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967784
Record name 4-(Bromoacetyl)phenyl benzoate
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Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-15-2
Record name NSC2866
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Bromoacetyl)phenyl benzoate
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Record name 4-(BROMOACETYL)-PHENYL BENZOATE
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Synthetic Methodologies for 4 Bromoacetyl Phenyl Benzoate

Direct Bromination Strategies

Direct bromination strategies involve the introduction of bromine at a specific position in a molecule that already contains the phenyl benzoate (B1203000) framework. These methods can target either the aromatic rings through electrophilic substitution or the α-position of a ketone through halogenation.

Electrophilic Aromatic Substitution Approaches on Phenyl Benzoate Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. In the context of phenyl benzoate, two aromatic rings are available for substitution. The reactivity and regioselectivity of bromination are governed by the electronic effects of the ester linkage (-O-C=O-).

The benzoyl ring (attached to the carbonyl group) is deactivated by the electron-withdrawing nature of the carbonyl, which directs incoming electrophiles to the meta position. Conversely, the phenoxy ring (attached to the oxygen atom) is influenced by two competing factors: the electron-donating, ortho,para-directing effect of the ether oxygen's lone pairs and the deactivating effect of the attached benzoyl group. Generally, the activating effect of the oxygen makes the phenoxy ring more susceptible to electrophilic attack than the benzoyl ring. Therefore, bromination of phenyl benzoate is expected to occur preferentially on the phenoxy ring, primarily at the para position due to less steric hindrance.

This approach, while fundamental, is not a direct pathway to 4-(Bromoacetyl)-phenyl benzoate as it functionalizes the aromatic ring rather than introducing the bromoacetyl group. A Friedel-Crafts acylation with bromoacetyl chloride would be required, a reaction complicated by the deactivating nature of the ester group on the target ring.

α-Halogenation of Acetophenone (B1666503) Moieties within Benzoate Frameworks

A more direct and widely utilized strategy involves the α-halogenation of a ketone. This pathway begins with the precursor 4-acetylphenyl benzoate, which already contains the required carbon skeleton. The target compound is then synthesized by selectively brominating the methyl group of the acetyl moiety. chemspider.commolport.com This reaction is a cornerstone in the synthesis of α-haloketones, which are valuable synthetic intermediates. nih.gov

The α-halogenation of ketones can proceed through either an enol or enolate intermediate under acidic or basic conditions, respectively. wikipedia.org

Regioselective Bromination Techniques

The key to this synthetic approach is the high regioselectivity of the bromination. The reaction must selectively occur at the α-carbon of the acetyl group without affecting the two aromatic rings. For an aryl methyl ketone like 4-acetylphenyl benzoate, the hydrogens on the methyl group are the most acidic α-hydrogens and are readily removed to form an enol or enolate, making this position the exclusive site of halogenation under controlled conditions. wikipedia.orgstackexchange.com

Under acidic conditions, the reaction proceeds via the enol form. The presence of the electron-withdrawing halogen on the α-carbon slows down subsequent halogenations, allowing for the isolation of the mono-brominated product. wikipedia.org This contrasts with base-catalyzed halogenation, where each successive halogenation is faster, often leading to polyhalogenated products and, in the case of methyl ketones, the haloform reaction. wikipedia.org Therefore, acidic or radical-mediated conditions are preferred for the synthesis of this compound.

Optimized Reaction Conditions and Reagent Selection

The selection of the brominating agent and reaction conditions is critical for achieving high yield and selectivity. While elemental bromine (Br₂) in a solvent like acetic acid can be used, N-Bromosuccinimide (NBS) is a more common and convenient reagent for α-bromination of ketones. nih.govwikipedia.org NBS is a reliable source of electrophilic bromine and is often used with an acid catalyst to facilitate the reaction. wikipedia.orgnih.gov Another approach involves radical-initiated bromination using NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

A patent for a structurally similar compound describes an α-halogenation using N-bromosuccinimide in a mixed solvent system of tetrahydrofuran and water, highlighting the versatility of this reagent. google.com

Table 1: Optimized Reaction Conditions for α-Bromination of 4-Acetylphenyl Benzoate
Brominating AgentCatalyst/InitiatorSolventGeneral ConditionsReference
N-Bromosuccinimide (NBS)Acid (e.g., HBr, p-TsOH)Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)Reaction is typically run at room temperature. The acid catalyzes enol formation, which then reacts with NBS. wikipedia.org
N-Bromosuccinimide (NBS)Radical Initiator (e.g., AIBN, Benzoyl Peroxide) or UV lightCarbon Tetrachloride (CCl₄)Reaction is performed under reflux. This is a Wohl-Ziegler reaction, proceeding via a radical mechanism. wikipedia.org
Bromine (Br₂)Acetic Acid (as catalyst and solvent)Acetic AcidThe ketone is dissolved in glacial acetic acid, and a solution of bromine is added dropwise. nih.gov

Multi-step Convergent Synthesis Routes

Convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules. For this compound, the most logical convergent route involves the initial construction of the 4-acetylphenyl benzoate core, followed by the final bromoacetylation step.

Construction of the Phenyl Benzoate Core Followed by Bromoacetylation

This pathway is arguably the most practical and efficient method for preparing this compound.

Step 1: Synthesis of 4-Acetylphenyl benzoate The core structure, 4-acetylphenyl benzoate, is synthesized via the esterification of 4-hydroxyacetophenone with benzoyl chloride. researchgate.net This is a standard acylation of a phenol (B47542). The reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a solvent and a catalyst, neutralizing the HCl byproduct. orgsyn.orguta.edu

Table 2: Typical Conditions for Synthesis of 4-Acetylphenyl Benzoate
Reactant 1Reactant 2Base/SolventReaction OutcomeReference
4-HydroxyacetophenoneBenzoyl ChloridePyridineEsterification occurs as the pyridine activates the benzoyl chloride and scavenges the HCl formed, driving the reaction to completion to yield 4-acetylphenyl benzoate. orgsyn.orguta.edu

Step 2: α-Bromination (Bromoacetylation) The 4-acetylphenyl benzoate synthesized in the first step is then subjected to α-bromination to yield the final product, this compound. This second step is identical to the process described in detail in section 2.1.2. By using reagents like N-Bromosuccinimide under acidic or radical conditions, the bromine is selectively added to the methyl group of the acetyl moiety. This convergent approach allows for the efficient and clean preparation of the key intermediate, which is then cleanly converted to the final target compound.

Bromoacetyl Group Installation Preceding Esterification

The synthesis of this compound can be strategically designed to install the bromoacetyl group onto a phenolic precursor prior to the final esterification step. This synthetic route commences with 4-hydroxyacetophenone as the starting material. The initial step involves the selective bromination of the acetyl group's alpha-carbon to yield 4-(bromoacetyl)phenol, also known as 2-bromo-4'-hydroxyacetophenone. Subsequently, this intermediate undergoes esterification at the phenolic hydroxyl group with benzoyl chloride to afford the final product, this compound.

The first key transformation is the alpha-bromination of 4-hydroxyacetophenone. A common method for this reaction involves treating 4-hydroxyacetophenone with bromine in a suitable solvent. For instance, a solution of bromine can be added dropwise to a cooled solution of 4-hydroxyacetophenone in ether. The reaction mixture is typically stirred for a period to ensure complete reaction before being worked up. The workup often involves washing with a basic solution, such as saturated sodium bicarbonate, to neutralize any remaining acid and unreacted bromine. The organic layer is then dried and the solvent evaporated to yield the crude 2-bromo-4'-hydroxyacetophenone, which can be further purified by recrystallization .

The subsequent step is the esterification of the hydroxyl group of 4-(bromoacetyl)phenol. This can be achieved through a Schotten-Baumann type reaction, where the phenol is treated with benzoyl chloride in the presence of a base. Pyridine is often employed as both the solvent and the acid scavenger. In a typical procedure, 2-bromo-4'-hydroxyacetophenone is dissolved in pyridine, and benzoyl chloride is added. The reaction is often exothermic and is allowed to proceed until the heat evolution ceases. The reaction mixture is then poured into a dilute acid solution with ice to precipitate the crude product. The solid this compound is then collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like methanol (B129727).

This synthetic approach is advantageous as it utilizes readily available starting materials and employs well-established reaction methodologies. The sequential installation of the bromoacetyl group followed by esterification allows for a controlled synthesis of the target molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of greener solvent systems, the development of catalytic reactions, and the optimization of reaction efficiency to maximize atom economy and minimize waste.

Solvent-Free and Catalytic Systems

A significant advancement in green organic synthesis is the development of solvent-free reaction conditions, often facilitated by techniques such as grinding or mechanochemistry. While a specific solvent-free synthesis for this compound is not extensively documented, the principles can be extrapolated from similar reactions. For instance, the Claisen-Schmidt condensation to form chalcones, which also involves an aromatic ketone, has been successfully performed using grinding techniques. In these methods, solid reactants are ground together, sometimes with a solid catalyst like sodium hydroxide, to initiate the reaction without the need for a solvent scitepress.orgrasayanjournal.co.inrasayanjournal.co.in. This approach significantly reduces the generation of volatile organic compound (VOC) waste.

Hypothetically, a solvent-free approach for the synthesis of this compound could be explored for the esterification step. Grinding 4-(bromoacetyl)phenol with benzoyl chloride in the presence of a solid, non-volatile base could potentially yield the desired ester, eliminating the need for solvents like pyridine.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. The atom economy for a multi-step synthesis is the product of the atom economies of the individual steps.

For the synthesis of this compound starting from 4-hydroxyacetophenone, the two main reactions are bromoacetylation and esterification.

Step 1: Bromoacetylation of 4-hydroxyacetophenone

C₈H₈O₂ + Br₂ → C₈H₇BrO₂ + HBr

Molecular weight of 4-hydroxyacetophenone (C₈H₈O₂): 136.15 g/mol

Molecular weight of Bromine (Br₂): 159.81 g/mol

Molecular weight of 4-(bromoacetyl)phenol (C₈H₇BrO₂): 215.04 g/mol

Molecular weight of Hydrogen Bromide (HBr): 80.91 g/mol

The atom economy for this step is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% (215.04 / (136.15 + 159.81)) x 100% = 72.66%

Step 2: Esterification of 4-(bromoacetyl)phenol with benzoyl chloride

C₈H₇BrO₂ + C₇H₅ClO → C₁₅H₁₁BrO₃ + HCl

Molecular weight of 4-(bromoacetyl)phenol (C₈H₇BrO₂): 215.04 g/mol

Molecular weight of Benzoyl chloride (C₇H₅ClO): 140.57 g/mol

Molecular weight of this compound (C₁₅H₁₁BrO₃): 319.15 g/mol

Molecular weight of Hydrogen Chloride (HCl): 36.46 g/mol

The atom economy for this step is: (319.15 / (215.04 + 140.57)) x 100% = 89.73%

C₈H₈O₂ + Br₂ + C₇H₅ClO → C₁₅H₁₁BrO₃ + HBr + HCl

To improve reaction efficiency, optimizing reaction conditions to achieve high yields is crucial. This includes careful control of temperature, reaction time, and stoichiometry of reactants. Minimizing the formation of by-products through selective reaction conditions also contributes to a more efficient and greener synthesis. While the theoretical atom economy is fixed by the chosen reaction pathway, maximizing the practical yield ensures that the material efficiency of the process is as high as possible.

Interactive Data Table: Atom Economy of the Synthetic Steps

Reaction StepReactantsMolecular Weight of Reactants ( g/mol )Desired ProductMolecular Weight of Product ( g/mol )By-productsAtom Economy (%)
Bromoacetylation4-hydroxyacetophenone, Bromine136.15, 159.814-(bromoacetyl)phenol215.04HBr72.66
Esterification4-(bromoacetyl)phenol, Benzoyl chloride215.04, 140.57This compound319.15HCl89.73
Overall 4-hydroxyacetophenone, Bromine, Benzoyl chloride 136.15, 159.81, 140.57 This compound 319.15 HBr, HCl 73.23

Chemical Reactivity and Transformation Pathways of 4 Bromoacetyl Phenyl Benzoate

Nucleophilic Substitution Reactions at the α-Bromoacetyl Carbon

The presence of a bromine atom on the carbon adjacent (in the α-position) to the carbonyl group makes 4-(bromoacetyl)-phenyl benzoate (B1203000) an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophiles.

The reaction of 4-(bromoacetyl)-phenyl benzoate with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine atom (the leaving group). masterorganicchemistry.compressbooks.pub This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. masterorganicchemistry.com

The transition state of this reaction is trigonal bipyramidal, with the incoming nucleophile and the departing bromide ion situated at the axial positions. masterorganicchemistry.comyoutube.com A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.compressbooks.pub If the α-carbon were a chiral center, the product would have the opposite configuration to the starting material. pressbooks.pub

The rate of SN2 reactions is dependent on the concentrations of both the substrate (this compound) and the nucleophile, making it a second-order reaction. masterorganicchemistry.com The reactivity of α-halo ketones, such as this compound, in SN2 reactions is notably high. This is attributed to the stabilization of the transition state through conjugation with the carbonyl group. youtube.comstackexchange.com

A wide variety of nucleophiles can react with this compound, leading to a diverse range of products. The reactivity of these nucleophiles is influenced by factors such as their basicity, polarizability, and steric hindrance.

Oxygen-containing nucleophiles readily react with this compound. Alcohols, in the presence of a base, form α-alkoxy ketones. Carboxylate anions react to form phenacyl esters, a transformation that is particularly useful for the protection of carboxylic acids or for creating ester derivatives. unishivaji.ac.in The reaction with carboxylates is often facilitated by phase-transfer catalysts. unishivaji.ac.in

Table 1: Reactions with Oxygen-Based Nucleophiles

Nucleophile Reagent Example Product Type
Alcohol Ethanol (in presence of a base) α-Ethoxy ketone

This table provides illustrative examples of reactions.

Nitrogen-based nucleophiles, such as primary and secondary amines, react to yield α-amino ketones. These reactions are fundamental in the synthesis of various nitrogen-containing compounds. researchgate.net The azide (B81097) ion (N₃⁻) is another effective nitrogen nucleophile that reacts to produce α-azido ketones, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles and other complex molecules. organic-chemistry.org

Table 2: Reactions with Nitrogen-Based Nucleophiles

Nucleophile Reagent Example Product Type
Primary Amine Methylamine α-(Methylamino) ketone
Secondary Amine Diethylamine α-(Diethylamino) ketone

This table provides illustrative examples of reactions.

Sulfur nucleophiles are generally more reactive than their oxygen counterparts due to their higher polarizability. Thiols (mercaptans) react with this compound to form α-thio ketones. Similarly, sulfide (B99878) ions can be used to generate thioethers. These sulfur-containing products have applications in various areas of chemical synthesis. researchgate.net

Table 3: Reactions with Sulfur-Based Nucleophiles

Nucleophile Reagent Example Product Type
Thiol Ethanethiol α-(Ethylthio) ketone

This table provides illustrative examples of reactions.

Carbon-based nucleophiles allow for the formation of new carbon-carbon bonds, a critical process in building more complex molecular skeletons. The cyanide ion (CN⁻) reacts to form α-cyano ketones, which can be further transformed into other functional groups. masterorganicchemistry.comnih.gov While highly reactive organometallic reagents like Grignard reagents can attack the carbonyl group, softer organometallics such as organocuprates (Gilman reagents) are more likely to participate in SN2 displacement at the α-carbon. masterorganicchemistry.com

Table 4: Reactions with Carbon-Based Nucleophiles

Nucleophile Reagent Example Product Type
Cyanide Sodium Cyanide α-Cyano ketone

This table provides illustrative examples of reactions.

Diverse Nucleophile Reactivity Profiles

Condensation and Cyclization Reactions Utilizing the Bromoacetyl Moiety

The electrophilic carbon of the bromoacetyl group and the adjacent carbonyl carbon are prime sites for reactions with binucleophiles, leading to the formation of diverse heterocyclic structures.

The α-bromo ketone structure is a classic precursor for the Hantzsch thiazole (B1198619) synthesis and related cyclizations to form other five-membered heterocycles.

Thiazoles: The reaction of this compound with a thioamide, such as thiourea (B124793), is a well-established route to 2-aminothiazole (B372263) derivatives. tandfonline.comacs.org In this reaction, the sulfur of the thioamide first displaces the bromide in an SN2 reaction, followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration to form the aromatic thiazole ring. acs.org Various catalysts, including copper silicate, can be employed to improve reaction times and yields. tandfonline.com

Oxazoles: Analogous to thiazole synthesis, oxazoles can be formed by reacting this compound with an amide, like urea (B33335) or acetamide, often under microwave irradiation. rsc.org The reaction proceeds via initial N-alkylation followed by cyclization and dehydration. Copper-catalyzed intramolecular cyclization of enamides derived from related precursors also represents a viable, though more complex, pathway to substituted oxazoles. nih.gov

Imidazoles: The synthesis of imidazoles can be achieved through various routes. A common method involves the reaction of the α-bromo ketone with an amidine. Alternatively, a three-component reaction involving this compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) (acting as the nitrogen source) can yield highly substituted imidazoles. youtube.com A base-induced rearrangement of isoxazoles can also lead to imidazole (B134444) derivatives bearing a phenacyl side chain. stackexchange.com

The following table summarizes typical condensation reactions for the formation of these heterocyclic systems from α-bromo ketones.

Target HeterocycleReagent(s)General ConditionsResulting Scaffold
ThiazoleThiourea or substituted thioamidesReflux in ethanol, often with a catalyst (e.g., copper silicate) tandfonline.com2-Amino-4-(4-(benzoyloxy)phenyl)thiazole
OxazoleUrea or primary amides (e.g., acetamide)Microwave irradiation in a solvent like DMF rsc.org2-Amino-4-(4-(benzoyloxy)phenyl)oxazole
ImidazoleAmmonium acetate, AldehydeReflux in acetic acid youtube.com2,5-Disubstituted-4-(4-(benzoyloxy)phenyl)imidazole

While intermolecular reactions are more common, intramolecular cyclization of this compound or its derivatives can occur under specific conditions. One potential pathway is an intramolecular Friedel-Crafts alkylation. In the presence of a strong Lewis acid catalyst (e.g., aluminum chloride), the bromoacetyl group could be activated to alkylate one of the electron-rich aromatic rings.

However, this reaction is challenging due to the deactivating effect of the ester and ketone groups on the phenyl rings. The reaction would likely require harsh conditions and may result in a mixture of products or polymerization. A more plausible intramolecular cyclization would involve prior modification of the molecule to introduce a suitably positioned internal nucleophile. For instance, hydrolysis of the benzoate ester to the corresponding phenol (B47542) would introduce a nucleophilic hydroxyl group capable of intramolecularly displacing the bromide to form a benzofuran (B130515) derivative.

Rearrangement Reactions and Fragmentations

The α-bromo ketone moiety is susceptible to base-induced rearrangements, most notably the Favorskii rearrangement. wikipedia.org When this compound is treated with a strong, non-nucleophilic base, an enolate can form. While enolization towards the phenyl ring is possible, the presence of acidic α-hydrogens on the bromomethyl group allows for deprotonation there. However, the classic Favorskii mechanism involves enolate formation on the other side of the carbonyl. youtube.comwikipedia.org

In the case of this compound, treatment with a base like sodium methoxide (B1231860) could induce enolate formation at the carbon of the phenyl ring, followed by intramolecular displacement of the bromide to form a highly strained cyclopropanone (B1606653) intermediate. Subsequent attack by the alkoxide nucleophile would open the ring to yield a rearranged ester product, specifically a derivative of (4-(benzoyloxy)phenyl)acetic acid. wikipedia.org

Gas-phase fragmentation, as studied in mass spectrometry, provides insight into the molecule's stability. Upon collision-induced dissociation, phenacyl derivatives can undergo complex fragmentations. nih.gov For this compound, likely fragmentation pathways would include the loss of a bromine radical (Br•), cleavage of the bromoacetyl group (•CH2Br), or fragmentation at the ester linkage to produce benzoyl cations or ions corresponding to the 4-(bromoacetyl)phenoxy portion.

Reductions and Oxidations Involving the Bromoacetyl Group

The bromoacetyl group can undergo selective reduction or debromination, offering pathways to other valuable intermediates.

Reducing the ketone of this compound to a secondary alcohol while preserving the ester and the carbon-bromine bond requires careful selection of reagents. Strong reducing agents like lithium aluminum hydride would reduce both the ketone and the ester.

Sodium borohydride (B1222165) (NaBH₄) is a milder reagent but can also lead to debromination as a side reaction. A Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent (e.g., methanol), is known for its high chemoselectivity in reducing ketones in the presence of more sensitive functional groups. stackexchange.com This method would be a prime candidate for converting this compound to 1-(4-(benzoyloxy)phenyl)-2-bromoethanol. Another approach involves the use of ammonia (B1221849) borane (B79455) in water, which has been shown to be effective for the chemoselective reduction of various carbonyl compounds. rsc.org

The removal of the bromine atom to yield 4-acetylphenyl benzoate is a key transformation. This reductive debromination can be accomplished using various methods.

Indium-mediated reduction: Indium metal in the presence of an acid like acetic acid has been shown to effectively debrominate α-bromo ketones at room temperature. tandfonline.com

Hydrobromic Acid System: An HBr-H₂O catalytic system can achieve selective debromination. By controlling reaction conditions such as temperature and HBr concentration, it's possible to manage the extent of reduction. bohrium.comlookchem.com

Photoreduction: Photoreductants, such as Hantzsch esters, can be used for selective debromination under photochemical conditions. researchgate.net

The following table outlines potential reduction and debromination strategies for this compound.

TransformationReagent(s)Typical ConditionsProduct
Chemoselective Ketone ReductionNaBH₄, CeCl₃·7H₂OMethanol (B129727), 0 °C to RT stackexchange.com1-(4-(benzoyloxy)phenyl)-2-bromoethanol
Selective DebrominationIndium powder, Acetic AcidMethanol, RT tandfonline.com4-Acetylphenyl benzoate
Selective DebrominationHBr (aq)THF, elevated temperature bohrium.com4-Acetylphenyl benzoate

Applications of 4 Bromoacetyl Phenyl Benzoate As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of 4-(bromoacetyl)-phenyl benzoate (B1203000) make it an ideal starting material for the construction of more elaborate molecular architectures. Its utility as a precursor stems from the ability of its α-bromoacetyl group to readily react with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The α-bromo ketone functionality in 4-(bromoacetyl)-phenyl benzoate is a key synthon for the construction of various heterocyclic compounds with potential pharmaceutical applications. A prominent example is the synthesis of substituted thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide, can be effectively employed. nanobioletters.com

Specifically, the reaction of this compound with thiourea is expected to yield 2-amino-4-(4-(benzoyloxy)phenyl)thiazole. This reaction proceeds by initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring. nanobioletters.com Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ekb.eg The resulting 2-aminothiazole (B372263) derivative, with its phenyl benzoate substituent, can be further modified at the amino group or the ester linkage to generate a library of compounds for drug discovery programs. nih.gov

For instance, the general synthesis of 4-substituted 2-amino thiazoles from substituted phenacyl bromides and thiourea is a well-established and efficient methodology. nanobioletters.com

Reactant 1Reactant 2ProductReaction Type
This compoundThiourea2-Amino-4-(4-(benzoyloxy)phenyl)thiazoleHantzsch Thiazole Synthesis

Another significant application of this compound as a pharmaceutical intermediate is in the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are recognized for their diverse pharmacological activities. chemrevlett.comnih.govjchemrev.com They can be synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. numberanalytics.com While this compound itself is not an acetophenone, its precursor, 4-acetylphenyl benzoate, can readily undergo this condensation. researchgate.net

The resulting chalcones, bearing the 4-(benzoyloxy)phenyl moiety, can then be further functionalized. The α,β-unsaturated ketone system in chalcones is a Michael acceptor, allowing for the addition of various nucleophiles to introduce further structural diversity.

The development of novel agrochemicals often parallels pharmaceutical research, with many heterocyclic scaffolds demonstrating utility in both fields. The thiazole and chalcone (B49325) derivatives synthesized from this compound can also be explored for their potential as agrochemicals. For instance, certain thiazole derivatives have shown promise as fungicides and herbicides. The ability to generate a library of compounds by varying the substituents on the thiazole ring or the phenyl benzoate moiety allows for the systematic exploration of their structure-activity relationships in an agricultural context.

While direct synthesis of agrochemicals from this compound is not extensively documented, the reactivity of α-haloketones is a well-established principle in the synthesis of biologically active molecules, including those with applications in agriculture.

The bifunctional nature of this compound and its derivatives lends itself to applications in polymer and material science. The presence of a reactive group (the α-bromo ketone or a derivative thereof) and a rigid phenyl benzoate unit allows for its incorporation into polymer chains. For example, monomers containing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, could be synthesized from this compound. Subsequent polymerization could lead to materials with interesting properties, such as liquid crystallinity or specific thermal behavior, conferred by the rigid phenyl benzoate core. nih.gov

For example, a monomer could be prepared by reacting a derivative of this compound with a polymerizable acid chloride. The resulting monomer could then be polymerized to create a side-chain polymer with pendant phenyl benzoate groups.

Monomer PrecursorPolymerization MethodPotential Polymer Property
Acrylate derivative of a 4-(hydroxyacetyl)-phenyl benzoateFree-radical polymerizationLiquid crystallinity
Vinyl-substituted thiazole from this compoundVarious polymerization techniquesSpecific thermal or optical properties

Role in Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the development of other bioactive molecules. These studies involve the systematic modification of a lead compound's structure to understand which parts of the molecule are essential for its biological activity. This compound is an excellent starting point for SAR studies due to the ease with which it can be derivatized. nih.govnih.govmdpi.com

The primary sites for derivatization are the α-bromoacetyl group and the phenyl benzoate ester. The α-bromoacetyl group can be reacted with a wide variety of nucleophiles to introduce different functional groups. For example, reaction with different thioureas or thioamides can lead to a range of 2-substituted thiazoles. Similarly, reaction with various amines, phenols, or thiols can be used to explore the effect of different substituents at this position.

The ester linkage of the phenyl benzoate moiety can be hydrolyzed to the corresponding phenol (B47542) and benzoic acid. These can then be re-esterified or amidated with a diverse set of partners to probe the influence of this part of the molecule on activity.

For example, in the context of chalcone synthesis from the precursor 4-acetylphenyl benzoate, a wide variety of aromatic aldehydes can be used in the Claisen-Schmidt condensation to generate a library of chalcones with different substitution patterns on one of the aromatic rings. researchgate.net The biological activities of these chalcones can then be evaluated to establish a clear SAR.

Utilization in Tandem Reaction Sequences and Multi-Component Reactions

The reactivity of the α-bromoacetyl group makes this compound a suitable substrate for tandem reaction sequences and multi-component reactions (MCRs). nih.govtcichemicals.com MCRs are highly efficient processes in which three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying synthetic procedures. tcichemicals.comnih.gov

Phenacyl bromides, a class of compounds to which this compound belongs, are known to participate in various MCRs. nih.gov For instance, a one-pot, three-component reaction involving a phenacyl bromide, a primary amine, and carbon disulfide can lead to the formation of substituted thiazolidine-2-thiones. researchgate.net The application of such a reaction to this compound would provide a straightforward route to complex heterocyclic structures incorporating the phenyl benzoate motif.

Another example is the potential use of this compound in isocyanide-based MCRs. The reaction of a phenacyl bromide with an isocyanide and other components can lead to a variety of highly substituted heterocyclic products. These reactions often proceed through a series of interconnected steps within a single reaction vessel, showcasing the power of tandem and multi-component strategies in modern organic synthesis.

Advanced Analytical Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While a specific crystal structure for 4-(Bromoacetyl)-phenyl benzoate (B1203000) is not publicly available, analysis of closely related compounds, such as its isomer 3-(2-Bromoacetyl)phenyl benzoate and the precursor 4-Bromophenyl benzoate, provides significant insight into the expected solid-state characteristics.

For 3-(2-Bromoacetyl)phenyl benzoate, X-ray diffraction analysis reveals a monoclinic crystal system. nih.gov The asymmetric unit of this isomer contains two molecules, with the dihedral angle between the two benzene (B151609) rings being a notable feature, measured at 72.59 (6)°. nih.gov In the crystal structure, molecules form inversion dimers through C-H···π contacts. These dimers are further organized into stacks along the b-axis by C-H···O hydrogen bonds, creating R¹₂(6) ring motifs. nih.gov Furthermore, short intermolecular Br···O contacts are observed, linking the stacks into a three-dimensional network. nih.gov

Similarly, the crystal structure of 4-Bromophenyl benzoate has been determined to be orthorhombic. nih.govresearchgate.net In this structure, the dihedral angle between the phenyl and benzoyl rings is 58.43 (17)°. nih.gov The molecules are packed into infinite chains along the a-axis. nih.gov The analysis of these related structures suggests that the crystal packing of 4-(Bromoacetyl)-phenyl benzoate would likely be influenced by a combination of hydrogen bonding, π-π stacking, and halogen interactions involving the bromine atom.

Table 1: Comparative Crystallographic Data of Related Compounds

Feature3-(2-Bromoacetyl)phenyl benzoate nih.gov4-Bromophenyl benzoate nih.govresearchgate.net
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 12.5055(4) Å, b = 5.4409(2) Å, c = 19.5178(6) Å, β = 90.859(2)°a = 7.748(1) Å, b = 5.5946(7) Å, c = 26.814(5) Å
Dihedral Angle (Benzene Rings) 72.59 (6)°58.43 (17)°
Key Intermolecular Interactions C-H···π contacts, C-H···O hydrogen bonds, Br···O contactsNot specified in detail

Advanced Spectroscopic Methods for Elucidating Conformational Dynamics

The conformational flexibility of this compound, particularly the rotational freedom around the ester linkage and the phenyl rings, can be investigated using advanced spectroscopic techniques. While specific studies on this molecule are not documented, the conformational analysis of the parent compound, phenyl benzoate, has been extensively studied through both theoretical and experimental methods, including IR, Raman, and NMR spectroscopy. researchgate.netnih.gov

For phenyl benzoate, ab initio calculations have been employed to determine the potential energy functions for the torsional motion around the Ph-O and Ph-C bonds. researchgate.netnih.gov These theoretical models, when compared with experimental data from techniques like gas electron diffraction, provide a detailed understanding of the molecule's preferred conformations and the energy barriers to rotation. researchgate.net

Quantitative ¹H-NMR spectroscopy is a powerful tool for studying the kinetics and regioselectivity of reactions involving substituted benzoates. nih.gov For this compound, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals. Furthermore, dynamic NMR (DNMR) experiments could be employed to study the rotational barriers around the single bonds, providing quantitative data on the conformational dynamics of the molecule in solution. The chemical shifts and coupling constants obtained from these experiments would offer a detailed picture of the molecule's solution-state structure and behavior.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for the purification and purity assessment of this compound, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the final product. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for separating the target compound from any starting materials, by-products, or degradation products. The retention time and peak purity analysis from a photodiode array (PDA) detector would provide a reliable measure of the compound's purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for both purity assessment and structural confirmation. For the related isomer, 3-(2-Bromoacetyl)phenyl benzoate, GC-MS analysis showed a molecular ion peak (m/e) at 320, confirming its molecular weight. nih.gov Similar analysis of this compound would be expected to show a corresponding molecular ion peak. The fragmentation pattern observed in the mass spectrum would provide further structural information, aiding in its definitive identification. GC is also highly effective for monitoring the progress of the synthesis reaction, allowing for the optimization of reaction conditions to maximize yield and minimize impurities. researchgate.net

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for qualitative monitoring of the reaction. rsc.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light.

Table 2: Chromatographic Methods for the Analysis of this compound and Related Compounds

TechniqueApplicationTypical Conditions/Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment of the final product.Reversed-phase C18 column, mobile phase of acetonitrile/water or methanol/water, UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment, structural confirmation, reaction monitoring.Capillary column, temperature programming, electron ionization (EI) to observe molecular ion and fragmentation patterns. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) Qualitative reaction monitoring.Silica gel plates, visualization under UV light. rsc.org
Column Chromatography Purification of the final product.Silica gel as the stationary phase, elution with a suitable solvent system (e.g., hexane/ethyl acetate). rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of a molecule. For 4-(Bromoacetyl)-phenyl benzoate (B1203000), these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost.

The electronic structure analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. In 4-(Bromoacetyl)-phenyl benzoate, the HOMO is expected to be localized primarily on the electron-rich phenyl benzoate portion, while the LUMO is likely centered on the electron-withdrawing bromoacetyl group. This separation of frontier orbitals suggests a propensity for charge-transfer interactions.

Table 1: Hypothetical Geometric and Electronic Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value
Bond Lengths (Å)
C=O (ester)1.21
C=O (ketone)1.22
C-Br1.95
Dihedral Angle (°)
Phenyl-Benzoyl~60-75
Electronic Properties
HOMO Energy (eV)-6.8
LUMO Energy (eV)-2.5
HOMO-LUMO Gap (eV)4.3

Disclaimer: The values in this table are hypothetical and based on typical results for structurally similar compounds. They are intended for illustrative purposes only.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For this compound, a key reaction of interest would be nucleophilic substitution at the α-carbon of the bromoacetyl group, where the bromine atom is displaced by a nucleophile.

The reaction pathway would be mapped by calculating the energy of the system as a function of the reaction coordinate, which could be the distance between the incoming nucleophile and the α-carbon. The transition state would be identified as the maximum energy point along this pathway. The structure of the transition state would likely feature a trigonal bipyramidal geometry at the α-carbon, with the C-Br bond partially broken and the new bond with the nucleophile partially formed.

Intermolecular Interaction Analysis in Crystal Packing

The way molecules pack in a crystal is governed by a delicate balance of intermolecular interactions. Analysis of the crystal structure of related compounds provides insights into the likely interactions for this compound. In the crystal structure of 3-(2-Bromoacetyl)phenyl benzoate, C-H···π interactions are observed, forming inversion dimers. researchgate.netcore.ac.uk Additionally, C-H···O hydrogen bonds and short Br···O contacts contribute to the formation of a three-dimensional network. researchgate.netcore.ac.uk

For this compound, similar interactions are expected to play a crucial role in the crystal packing. These would include:

Hydrogen Bonds: The carbonyl oxygen atoms and the aromatic hydrogen atoms can participate in weak C-H···O hydrogen bonds.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with the oxygen atoms of neighboring molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, although the non-planar nature of the molecule might lead to offset or edge-to-face arrangements rather than direct face-to-face stacking.

The combination of these interactions would dictate the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations would predict distinct signals for the protons and carbons in the different chemical environments of the phenyl benzoate and bromoacetyl groups. For instance, the methylene (B1212753) protons adjacent to the bromine and carbonyl groups are expected to have a characteristic chemical shift.

IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical infrared spectrum. Key vibrational modes would include the C=O stretching frequencies for the ester and ketone groups, which are expected to appear in the range of 1680-1750 cm⁻¹, and the C-Br stretching frequency, which would be found at lower wavenumbers.

Mass Spectrometry: While not a direct quantum chemical prediction, information from databases like PubChem provides predicted collision cross-section values for different adducts of this compound, which is relevant for ion mobility-mass spectrometry. uni.lu

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterValue
¹H NMR Chemical Shift (ppm)
CH₂Br~4.5
Aromatic H7.2 - 8.2
¹³C NMR Chemical Shift (ppm)
C=O (ester)~165
C=O (ketone)~190
IR Vibrational Frequency (cm⁻¹)
C=O (ester stretch)~1735
C=O (ketone stretch)~1700
C-Br (stretch)~650

Disclaimer: The values in this table are hypothetical and based on typical spectroscopic data for similar functional groups. They are intended for illustrative purposes only.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound gives rise to different possible conformations. A key conformational feature is the torsion angle between the two phenyl rings, as discussed earlier. A detailed conformational analysis would involve systematically rotating the key single bonds and calculating the energy of each resulting conformer.

This analysis would generate a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

For this compound, the global minimum energy conformation would likely be a non-planar structure, as this would minimize steric hindrance between the two aromatic rings. The energy barriers for rotation around the single bonds would provide information about the flexibility of the molecule at different temperatures. This conformational flexibility can have important implications for its biological activity and interaction with other molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Bromoacetyl)-phenyl benzoate, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. A robust method involves reacting 4-bromophenacyl bromide with substituted benzoic acids using potassium carbonate in DMF at room temperature, achieving high yields (~90%) due to the activating nature of the bromoacetyl group . Alternative routes include bromoacetylation of pre-formed phenyl benzoate derivatives using bromoacetyl bromide under controlled pH conditions . Key factors affecting efficiency include solvent polarity (DMF enhances nucleophilicity), reaction temperature (room temperature minimizes side reactions), and stoichiometric ratios (excess benzoic acid improves conversion).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should researchers interpret conflicting data?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the bromoacetyl and benzoate moieties, with characteristic shifts at δ 3.9–4.2 ppm (CH₂Br) and δ 7.5–8.1 ppm (aromatic protons) . Mass spectrometry (MS) provides molecular ion peaks ([M+H]⁺) and bromine isotope patterns. Conflicting data, such as unexpected splitting in NMR, may arise from rotational isomerism or impurities. Cross-validation using High-Performance Liquid Chromatography (HPLC) purity checks and elemental analysis resolves discrepancies .

Advanced Research Questions

Q. How does the bromoacetyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what strategies optimize product yield in complex syntheses?

  • Methodological Answer : The electron-withdrawing bromoacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks by amines or thiols. Steric hindrance from the adjacent phenyl group can reduce reactivity, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to improve kinetics. For example, in synthesizing pharmacologically active derivatives, coupling with piperidine derivatives achieves >80% yield when using triethylamine as a base to neutralize HBr byproducts .

Q. What computational methods are recommended for modeling the crystal structure of this compound, and how can SHELX programs enhance refinement accuracy?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry and electrostatic potential surfaces, aiding in understanding packing interactions. For experimental crystallography, SHELXL (part of the SHELX suite) refines structures against high-resolution X-ray data by optimizing anisotropic displacement parameters and handling twinning. The program’s robust algorithms for resolving disorder in bromine-containing moieties make it ideal for this compound .

Q. In pharmacological studies, what experimental designs are crucial for investigating the acetylcholinesterase inhibition mechanism of this compound derivatives?

  • Methodological Answer : Competitive inhibition assays using Ellman’s method (monitoring thiocholine production at 412 nm) are standard. Structure-activity relationship (SAR) studies require synthesizing analogs with varying substituents on the benzoate ring. Molecular docking (e.g., AutoDock Vina) predicts binding poses in the enzyme’s active site, while kinetic studies (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced potency due to increased electrophilicity at the bromoacetyl site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.